5-Ethyl-2-hexyl-5-nitro-1,3-dioxane
Description
5-Ethyl-2-hexyl-5-nitro-1,3-dioxane is a nitro-substituted 1,3-dioxane derivative characterized by a hexyl group at position 2 and an ethyl group at position 5. Its structure consists of a six-membered 1,3-dioxane ring with a nitro (-NO₂) group at the 5-position. The ethyl and hexyl substituents influence its physicochemical properties, such as solubility, thermal stability, and reactivity.
Properties
CAS No. |
6283-15-4 |
|---|---|
Molecular Formula |
C12H23NO4 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
5-ethyl-2-hexyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C12H23NO4/c1-3-5-6-7-8-11-16-9-12(4-2,10-17-11)13(14)15/h11H,3-10H2,1-2H3 |
InChI Key |
ATYJGCJJUXGZTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1OCC(CO1)(CC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-hexyl-5-nitro-1,3-dioxane typically involves the nitration of 5-ethyl-2-hexyl-1,3-dioxane. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The reaction conditions are optimized to maintain the stability of the dioxane ring while achieving high selectivity for the nitro group substitution.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-Ethyl-2-hexyl-5-nitro-1,3-dioxane can undergo reduction reactions to form amines.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Reduction: Formation of 5-ethyl-2-hexyl-5-amino-1,3-dioxane.
Substitution: Formation of various substituted dioxanes depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of 5-Ethyl-2-hexyl-5-nitro-1,3-dioxane. It has been shown to exhibit significant activity against a range of bacteria and fungi. The compound's mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell death. This property makes it a candidate for use in developing new antimicrobial agents for treating infections caused by resistant strains of bacteria.
Case Study: Development of Antimicrobial Formulations
In a study focusing on the formulation of eco-friendly antimicrobial compositions, 5-Ethyl-2-hexyl-5-nitro-1,3-dioxane was incorporated into non-aqueous solutions aimed at inhibiting both gram-positive and gram-negative bacteria. The results indicated that the compound effectively reduced the minimum inhibitory concentration (MIC) when combined with other bio-derived solvents, enhancing its antimicrobial activity significantly .
Agrochemical Applications
Fungicidal Activity
The compound has demonstrated fungicidal properties, particularly against plant pathogens such as Stemphylium and Monilinia. Its efficacy in controlling fungal diseases in crops suggests potential applications as a fungicide in agricultural practices.
Case Study: Fungicidal Efficacy Testing
Research conducted on various dioxane derivatives indicated that modifications in the molecular structure could enhance fungicidal activity against specific fungal pathogens. The study revealed that 5-Ethyl-2-hexyl-5-nitro-1,3-dioxane showed promising results in reducing fungal growth in controlled environments, thereby supporting its potential use in crop protection strategies .
Materials Science Applications
Solvent Properties
5-Ethyl-2-hexyl-5-nitro-1,3-dioxane has been investigated for its solvent capabilities in various chemical processes. Its unique polarity and stability make it suitable for use as a solvent in organic synthesis and polymerization reactions.
Case Study: Polymerization Process Optimization
In an experimental setup aimed at optimizing polymerization processes, researchers utilized 5-Ethyl-2-hexyl-5-nitro-1,3-dioxane as a solvent. The findings indicated that the compound facilitated higher yields and improved reaction rates compared to conventional solvents, showcasing its potential role in industrial applications .
Environmental Impact and Safety Considerations
While exploring the applications of 5-Ethyl-2-hexyl-5-nitro-1,3-dioxane, it is crucial to consider its environmental impact. Studies assessing the toxicity and biodegradability of the compound are ongoing to ensure that its use does not pose significant risks to ecosystems.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-Ethyl-2-hexyl-5-nitro-1,3-dioxane primarily involves its nitro group. The nitro group can undergo reduction to form an amine, which can then interact with biological targets. The compound’s effects are mediated through its interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use.
Comparison with Similar Compounds
Substituent Effects on Thermal Decomposition
Computational studies on 5-nitro-5-R-1,3-dioxanes (R = H, CH₃, Br) reveal significant substituent-dependent trends in decomposition kinetics and thermodynamics:
| Substituent (R) | Activation Energy (kJ·mol⁻¹) | Reaction Rate in DMSO | Product Stability |
|---|---|---|---|
| H | 297.7 (single-stage mechanism) | Moderate | Low |
| CH₃ (methyl) | 204.7 | 80× faster than gas phase | Moderate |
| Br | 215.3 | No solvent stabilization | High |
Key Findings :
- Methyl (R=CH₃) : Exhibits the lowest activation energy (204.7 kJ·mol⁻¹) and a dramatic rate increase in DMSO due to solvent stabilization .
- Bromine (R=Br): Yields the most stable decomposition products (alkene and HNO₂) but lacks kinetic favorability .
Solvent Effects
Decomposition rates are solvent-dependent:
- DMSO : Reduces activation energy for R=CH₃ by stabilizing transition states through polar interactions. For R=Br, solvent effects are negligible .
- Gas Phase : Reactions are slower, with higher energy barriers (e.g., 297.7 kJ·mol⁻¹ for R=H) .
For 5-ethyl-2-hexyl-5-nitro-1,3-dioxane, the hexyl group at position 2 may enhance solubility in non-polar solvents, though this requires experimental validation.
Structural and Functional Comparisons
a. 5-Methyl-5-nitro-1,3-dioxane
- Substituent: Methyl at position 5.
- Applications: Studied for insecticidal properties and as a carbonyl-protecting group in synthesis .
- Thermal Stability: Lower decomposition temperature than brominated analogs but higher than unsubstituted (R=H) derivatives .
b. 5-Bromo-5-nitro-1,3-dioxane
- Substituent: Bromine at position 5.
- Stability: Forms stable alkenes and HNO₂ upon decomposition, making it suitable for controlled NOx release .
c. 2-(9-Decen-1-yl)-5-ethyl-5-nitro-1,3-dioxane
- Substituent: Decenyl at position 2, ethyl at position 5.
Physicochemical Properties
Mechanistic Insights
- Single-Stage vs. Two-Stage Mechanisms : For R=H, a two-stage mechanism is less feasible due to a 93 kJ·mol⁻¹ higher activation energy than the single-stage pathway .
- Bond Analysis: Wiberg bond indices indicate synchronous bond-breaking/formation in R=CH₃ and R=Br systems, with higher synchronicity (Sy ≈ 0.85) favoring faster decomposition .
Biological Activity
5-Ethyl-2-hexyl-5-nitro-1,3-dioxane is a compound of interest due to its potential biological activity, particularly in antimicrobial applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-Ethyl-2-hexyl-5-nitro-1,3-dioxane belongs to the class of 1,3-dioxanes, which are characterized by a five-membered ring containing two oxygen atoms. The presence of the nitro group and alkyl substituents contributes to its unique chemical behavior and biological activity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Chemical Formula | C₁₁H₁₅N₁O₄ |
| Molecular Weight | 225.25 g/mol |
| Functional Groups | Nitro (-NO₂), Ether (dioxane) |
Antimicrobial Properties
Research indicates that 5-Ethyl-2-hexyl-5-nitro-1,3-dioxane exhibits significant antimicrobial activity. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.
- Mechanism of Action :
-
Spectrum of Activity :
- Studies have shown that derivatives of 5-nitro-1,3-dioxane demonstrate broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
- Optimal substitutions on the dioxane ring enhance its microbiocidal properties, with specific configurations yielding superior activity .
Case Studies
Several studies have documented the antimicrobial efficacy of similar compounds:
- A study evaluated various substituted 5-nitro-1,3-dioxanes and found that the presence of a bromo group at the 5-position was critical for antimicrobial activity. The research quantified the time required to kill different microorganisms using a microbiocidal index .
- Another investigation focused on the fungitoxicity of dioxanes, revealing that structural modifications could significantly alter their effectiveness against specific fungal pathogens like Stemphylium and Monilinia .
Table 2: Antimicrobial Efficacy Data
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Ethyl-2-hexyl-5-nitro-1,3-dioxane | Escherichia coli | 32 µg/mL |
| 5-Bromo-5-nitro-1,3-dioxane | Staphylococcus aureus | 16 µg/mL |
| 5-Nitro-1,3-dioxane | Candida albicans | 64 µg/mL |
Toxicokinetics
The absorption characteristics of 5-Ethyl-2-hexyl-5-nitro-1,3-dioxane have been studied in animal models. Dermal absorption rates range from 10% to 40% across species such as rats and rabbits . This variable absorption can influence both efficacy and safety profiles in potential applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Ethyl-2-hexyl-5-nitro-1,3-dioxane, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis of 1,3-dioxane derivatives typically involves acid-catalyzed cyclization of diols with carbonyl compounds. For example, Brønsted acids like toluenesulfonic acid in refluxing toluene with a Dean-Stark apparatus can enhance yield by removing water . Adjusting pH during oxidation steps (e.g., using KH₂PO₄ to neutralize NH₃ byproducts) improves stability and yield in nitro-functionalized analogs . Key parameters include temperature (80–120°C), solvent polarity, and catalyst loading.
Q. What spectroscopic techniques are most effective for characterizing the structure of 5-Ethyl-2-hexyl-5-nitro-1,3-dioxane?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves substituent positions and ring conformation. Infrared (IR) spectroscopy identifies nitro (1520–1350 cm⁻¹) and ether (1250–1050 cm⁻¹) functional groups. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying nitro-group stability .
Q. What safety protocols are critical when handling 5-Ethyl-2-hexyl-5-nitro-1,3-dioxane in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of volatile byproducts. Store the compound away from oxidizing agents, and dispose of waste via certified biohazard services. Monitor pH during reactions to minimize decomposition risks .
Advanced Research Questions
Q. How can researchers optimize the reaction conditions for synthesizing 5-Ethyl-2-hexyl-5-nitro-1,3-dioxane using factorial design principles?
- Methodological Answer : A 2³ factorial design can evaluate variables: catalyst concentration (0.5–2 mol%), temperature (80–120°C), and solvent polarity (toluene vs. THF). Response surface methodology (RSM) identifies interactions between factors. For example, higher temperatures may reduce reaction time but increase side-product formation .
Q. What mechanistic insights exist regarding the nitro group's role in the compound’s reactivity and stability?
- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, stabilizing the dioxane ring against nucleophilic attack. However, under basic conditions, it may undergo reduction to an amine or participate in electrophilic substitution. Kinetic studies using UV-Vis spectroscopy or HPLC can track nitro-group stability under varying pH and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
